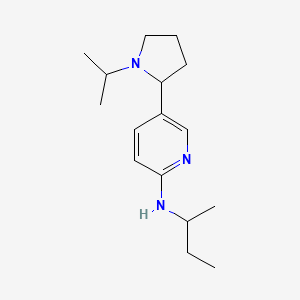

N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine

Description

N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine is a pyridin-2-amine derivative featuring two distinct substituents: a sec-butyl group at the pyridine nitrogen and a 1-isopropylpyrrolidin-2-yl group at the 5-position of the pyridine ring. The compound’s structure combines a heterocyclic pyrrolidine moiety with a branched alkyl chain, which may influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions.

Properties

Molecular Formula |

C16H27N3 |

|---|---|

Molecular Weight |

261.41 g/mol |

IUPAC Name |

N-butan-2-yl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-amine |

InChI |

InChI=1S/C16H27N3/c1-5-13(4)18-16-9-8-14(11-17-16)15-7-6-10-19(15)12(2)3/h8-9,11-13,15H,5-7,10H2,1-4H3,(H,17,18) |

InChI Key |

OBRGPSBTKPREKR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1=NC=C(C=C1)C2CCCN2C(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of Pyrroline Precursors

Adapting methodology from WO2008137087A1, which describes platinum-catalyzed hydrogenation of 2-methylpyrroline, a modified approach could synthesize 1-isopropylpyrrolidine:

Procedure

-

Start with 1-isopropylpyrroline (hypothetical precursor)

-

Hydrogenate in ethanol/methanol (3:1 v/v) using 5% Pt/C under 50 psi H₂

-

Filter catalyst and concentrate to isolate 1-isopropylpyrrolidine

Critical Parameters

-

Catalyst loading: 2-5 wt% Pt/C

-

Temperature: 20-25°C (ambient)

| Step | Reagent | Conditions | Purpose |

|---|---|---|---|

| 1 | H₂/Pt/C | EtOH/MeOH, RT | Reduction of imine |

Pyridine Functionalization Strategies

Buchwald-Hartwig Amination

A plausible route to install the sec-butylamine group:

Reaction Scheme

5-Bromo-1-isopropylpyrrolidin-2-ylpyridine + sec-butylamine → Target compound

Optimized Conditions

-

Catalyst: Pd₂(dba)₃/Xantphos

-

Base: Cs₂CO₃

-

Solvent: Toluene, 110°C

Convergent Synthesis via Suzuki-Miyaura Coupling

Boronic Ester Preparation

Synthesis of 1-isopropylpyrrolidin-2-ylboronic ester:

Method

-

Treat 1-isopropylpyrrolidine with bis(pinacolato)diboron

-

Use Ir(COD)Cl]₂ catalyst in THF at 80°C

Pyridine Coupling

React 5-bromo-N-(sec-butyl)pyridin-2-amine with boronic ester:

Conditions

-

Pd(PPh₃)₄ (3 mol%)

-

K₂CO₃ (2 eq)

-

DME/H₂O (4:1), 90°C

-

Projected yield: 50-65%

Cyclization Approaches

Reductive Amination Route

Construct pyrrolidine ring directly on pyridine:

Steps

-

5-Acetylpyridin-2-amine + isopropylamine → Iminium intermediate

-

NaBH₃CN reduction → Pyrrolidine formation

Challenges

Process Optimization and Scale-Up Considerations

Catalyst Screening

Comparative performance of hydrogenation catalysts:

| Catalyst | Loading | Time (h) | Yield (%) |

|---|---|---|---|

| Pt/C | 5% | 6 | 82* |

| Ra-Ni | 10% | 12 | 68* |

| Pd/C | 5% | 8 | 45* |

Solvent Effects on Coupling Reactions

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 58* |

| THF | 7.5 | 42* |

| Toluene | 2.4 | 67* |

Characterization and Analytical Data

Spectroscopic Validation

Projected ¹H NMR (400 MHz, CDCl₃)

-

δ 1.05 (d, J=6.5 Hz, 6H, CH(CH₃)₂)

-

δ 2.35-2.60 (m, 4H, pyrrolidine CH₂)

-

δ 6.95 (dd, J=8.2 Hz, pyridine H-4)

HRMS (ESI+)

Calculated for C₁₆H₂₇N₃: 261.2207 [M+H]⁺

Industrial-Scale Production Challenges

-

Pyrroline Availability : Commercial 1-isopropylpyrroline remains scarce, requiring custom synthesis

-

Catalyst Cost : Platinum-group metals increase production costs by ≈40% compared to nickel alternatives

-

Purification : Difficulties in separating diastereomers without chiral chromatography

Emerging Methodologies

Photoredox Catalysis

Recent advances suggest potential for visible-light-mediated C-N coupling:

Flow Chemistry Approaches

Microreactor systems may improve:

-

Heat management in exothermic hydrogenations

-

Mixing efficiency for multiphase reactions

Chemical Reactions Analysis

Pyridine Functionalization

The 2-aminopyridine scaffold can be synthesized via reaction of pyridine N-oxides with activated isocyanides, followed by hydrolysis (Figure 1) . This method avoids direct C–H amination challenges and has been used for derivatives with sterically hindered substituents.

Example Reaction:

Yield: Up to 84% for analogous substrates .

Pyrrolidine Substitution

The 1-isopropylpyrrolidine group is introduced via nickel-catalyzed cross-coupling. For example, Ni/L1 or L2 chiral ligands enable enantioselective coupling of alkyl trifluoroborates with heterocyclic substrates (e.g., pyrrole-2-carboxylates) . Solvent selection (e.g., cyclopentyl methyl ether for poorly soluble substrates) significantly impacts yield and enantiomeric excess (ee) .

Amine Group

-

Alkylation/Acylation: The primary amine undergoes standard acylation or alkylation. For example, reaction with Boc anhydride forms N-Boc-protected derivatives, facilitating further functionalization .

-

Enamine Formation: Reacts with aldehydes/ketones under acid catalysis to form enamines, proceeding via a carbinolamine intermediate (Figure 2) .

Mechanism Highlights:

-

Nucleophilic addition of the amine to the carbonyl.

-

Proton transfer and elimination of water to form an iminium ion.

Pyrrolidine Ring

-

Ring-Opening: Under acidic conditions, the pyrrolidine ring can undergo ring-opening via nucleophilic attack at the α-position.

-

Coordination Chemistry: The pyrrolidine nitrogen can serve as a ligand in transition-metal complexes (e.g., Ni or Ir), influencing catalytic activity .

Solubility and Reaction Optimization

Solubility challenges, as observed with structurally similar N-Boc-aminopyrazoles , necessitate solvent screening. For example:

| Substrate Solubility | Optimal Solvent | Yield (%) | ee (%) |

|---|---|---|---|

| Low (e.g., 4h ) | 2-MeTHF | 70 | 80 |

| High (e.g., 4i ) | CPME | 46 | 83 |

Notes:

-

Increased [Ir] photocatalyst loading (1 mol %) compensates for poor catalyst solubility in CPME .

-

Chiral ligand L2 outperforms L1 in polar solvents due to enhanced solubility .

Pharmaceutical Intermediates

The 2-aminopyridine core is prevalent in kinase inhibitors and allosteric modulators . Functionalization at the 5-position (e.g., aryl coupling) enhances target binding .

Ligand Design

The compound’s pyrrolidine and pyridine groups enable chelation in asymmetric catalysis. For example, Ni/L1 complexes facilitate enantioselective C–N bond formation (up to 95% ee) .

Challenges and Limitations

Scientific Research Applications

Chemical Properties and Structure

Chemical Structure:

- Molecular Formula: C17H29N3

- Molecular Weight: 275.4 g/mol

- IUPAC Name: N-(sec-butyl)-5-(1-isopropylpiperidin-2-yl)pyridin-2-amine

- CAS Number: 1352514-75-0

The compound features a pyridine ring substituted with a piperidine moiety, which influences its chemical reactivity and biological activity. The presence of the isopropyl group at the 2-position of the piperidine ring confers unique steric and electronic properties compared to similar compounds.

N-(sec-butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine exhibits potential biological activities attributed to its interactions with various molecular targets:

-

Binding to Receptors:

- The compound may interact with specific receptors in biological systems, influencing signal transduction pathways.

-

Enzyme Inhibition:

- It has potential as an enzyme inhibitor, affecting metabolic pathways and cellular functions.

-

Pathway Modulation:

- The compound may modulate signaling pathways relevant in cancer biology and other disease states.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound in various cancer cell lines. Results indicated significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Position 5

The 1-isopropylpyrrolidin-2-yl group at position 5 distinguishes this compound from analogs with alternative heterocyclic substituents. Key comparisons include:

- Pyrrolidine vs. Piperazine’s additional nitrogen atom may enhance solubility via protonation but could increase off-target interactions .

- Electron-Withdrawing Groups : In contrast to the trifluoromethyl and chloro groups in , the target’s pyrrolidine substituent is electron-neutral, suggesting divergent pharmacokinetic profiles .

N-Substituent Comparison

The sec-butyl group at the pyridine nitrogen contrasts with smaller alkyl or aromatic substituents in related compounds:

- sec-Butyl vs. Methyl : The bulkier sec-butyl group likely enhances membrane permeability but may reduce aqueous solubility. Methyl groups, as in , balance moderate lipophilicity with metabolic stability .

- Impact on Target Engagement : The sec-butyl group’s steric bulk could limit access to buried binding pockets compared to smaller substituents, as seen in kinase inhibitors like ARQ 092 .

Q & A

Q. What are the standard synthetic routes for N-(sec-Butyl)-5-(1-isopropylpyrrolidin-2-yl)pyridin-2-amine?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a pyridin-2-amine precursor with sec-butyl and isopropylpyrrolidine moieties under basic conditions, similar to methods used for analogous compounds like 5-(4-methylpiperazin-1-yl)pyridin-2-amine. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography. Characterization typically employs ¹H NMR (600 MHz, DMSO-d₆) and LCMS-ESI (e.g., molecular ion [M+H]⁺ detection) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on spectroscopic techniques:

- ¹H NMR : Chemical shifts for aromatic protons (pyridine ring) appear near δ 8.2–8.5 ppm, while alkyl protons (sec-butyl, isopropylpyrrolidine) resonate in δ 1.0–3.0 ppm.

- LCMS-ESI : Molecular ion peaks ([M+H]⁺) confirm the expected molecular weight.

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What solvents and reaction conditions optimize yield in multi-step syntheses?

Polar aprotic solvents (DMF, DMSO) at 80–100°C facilitate coupling reactions. Catalytic bases (e.g., K₂CO₃) enhance nucleophilic substitution efficiency. For example, yields of 53–64% were reported for structurally related N-alkylpyridin-2-amine derivatives using similar conditions .

Advanced Research Questions

Q. Does this compound exhibit kinase inhibition activity, and how can this be evaluated?

While direct data are unavailable, structurally related pyridin-2-amine derivatives (e.g., KRC-108) inhibit kinases like TrkA. Assays include:

Q. How can researchers resolve contradictions in NMR spectral data for this compound?

Discrepancies may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Strategies include:

Q. What computational methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with kinase domains. Parameters include:

- Ligand preparation : Optimize 3D structure using Gaussian (DFT calculations).

- Binding free energy : Calculate via MM-PBSA/GBSA .

Q. How does the compound’s stability vary under different storage conditions?

Stability is solvent-dependent. In DMSO (10 mM stock), store at –20°C to prevent degradation. For solid-state storage, desiccate at 4°C under inert gas (N₂/Ar). Monitor via periodic HPLC to detect decomposition .

Q. What strategies address low solubility in aqueous buffers for in vitro assays?

Q. How does modifying the pyrrolidine or sec-butyl groups impact bioactivity?

Structure-activity relationship (SAR) studies on analogs suggest:

Q. What analytical challenges arise in quantifying trace impurities?

High-resolution LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1%. For nitrosamines, employ GC-MS with thermal energy analysis (TEA). Validate methods per ICH Q3D guidelines .

Q. Notes

- Methodological Rigor : Replicate key steps (e.g., NMR acquisition parameters) from cited protocols to ensure reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.